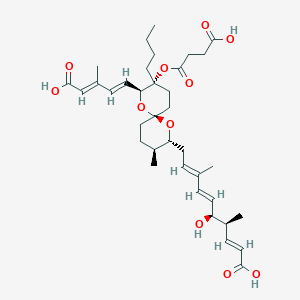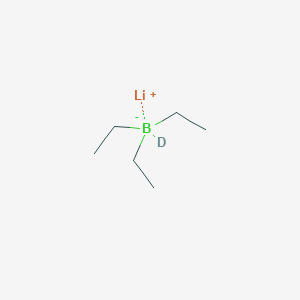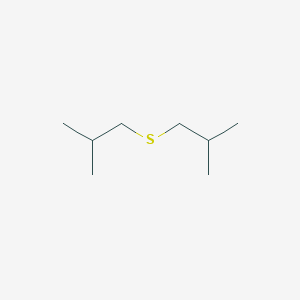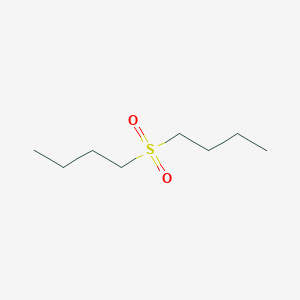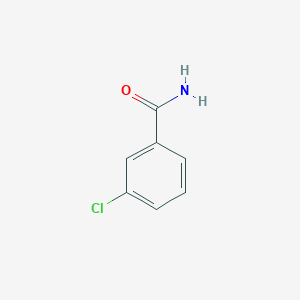
3-Clorobenzamida
Descripción general
Descripción
3-Chlorobenzamide, also known as 3-chlorobenzamidine or 3-chlorobenzoyl amide, is an organic compound with the molecular formula C7H6ClNO. It is a white crystalline solid that is soluble in water and organic solvents. 3-Chlorobenzamide has a wide range of applications in scientific research, including synthesis, biochemical and physiological studies, and lab experiments.
Aplicaciones Científicas De Investigación
Estudios de Acoplamiento
3-Clorobenzamida: se utiliza en estudios de acoplamiento para predecir la orientación preferida de una molécula a una segunda cuando se unen entre sí para formar un complejo estable. Esto es particularmente útil en el campo del descubrimiento y diseño de fármacos .
Análisis de la Estructura Molecular
Los investigadores utilizan This compound para el análisis de la estructura molecular, empleando métodos como la Teoría del Funcional de la Densidad (DFT) para comprender las propiedades y el comportamiento del compuesto a nivel atómico .
Análisis Espectroscópico
Este compuesto también se aplica en el análisis espectroscópico para investigar su interacción con varios solventes y para comprender su estructura electrónica .
Diseño de Fármacos Basado en la Estructura
This compound: puede utilizarse en el diseño de fármacos basado en la estructura, ayudando en el desarrollo de nuevos fármacos mediante el estudio de complejos biomolécula-ligando .
Refinamiento de Complejos de Cristales de Rayos X
Desempeña un papel en el refinamiento de complejos de cristales de rayos X, lo cual es crucial para determinar las estructuras tridimensionales de macromoléculas biológicas .
Aplicaciones de Cromatografía
En cromatografía, This compound puede utilizarse como un compuesto estándar o de referencia para ayudar a identificar y cuantificar los componentes de una mezcla .
Aplicaciones de Espectrometría de Masas
De manera similar, se puede utilizar en espectrometría de masas para la manipulación de muestras y para facilitar mediciones de masa precisas de proteínas y otras biomoléculas .
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s known that benzamides, the class of compounds to which 3-chlorobenzamide belongs, often interact with their targets by forming hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
A study has suggested its potential as an anti-cancer agent , implying it may interact with pathways related to cell proliferation and apoptosis.
Análisis Bioquímico
Biochemical Properties
3-Chlorobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as an anti-cancer agent, where it interacts with human matrix metalloproteinase-2 and human progesterone receptors . These interactions are crucial as they can inhibit the growth of cancer cells. The binding affinity of 3-Chlorobenzamide to these enzymes suggests its potential therapeutic applications.
Cellular Effects
3-Chlorobenzamide influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 3-Chlorobenzamide can inhibit the proliferation of malignant cells by interfering with specific signaling pathways . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, leading to the suppression of tumor growth.
Molecular Mechanism
At the molecular level, 3-Chlorobenzamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with matrix metalloproteinase-2 results in the inhibition of this enzyme, which is involved in the degradation of the extracellular matrix . This inhibition can prevent cancer cell invasion and metastasis. Additionally, 3-Chlorobenzamide can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 3-Chlorobenzamide can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that 3-Chlorobenzamide is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation. Long-term studies have indicated that 3-Chlorobenzamide can have sustained effects on cellular function, particularly in inhibiting cancer cell growth.
Dosage Effects in Animal Models
The effects of 3-Chlorobenzamide vary with different dosages in animal models. At lower doses, it has been observed to inhibit tumor growth without causing significant toxicity . At higher doses, 3-Chlorobenzamide can exhibit toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
3-Chlorobenzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism. The metabolic pathways of 3-Chlorobenzamide include hydroxylation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, 3-Chlorobenzamide is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This property is essential for its therapeutic potential, as it can reach target sites effectively.
Subcellular Localization
The subcellular localization of 3-Chlorobenzamide is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells . This localization is mediated by specific targeting signals and post-translational modifications. In the nucleus, 3-Chlorobenzamide can interact with DNA and transcription factors, influencing gene expression and cellular responses.
Propiedades
IUPAC Name |
3-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTGQALMWUUPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210799 | |
| Record name | Benzamide, m-chloro- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
618-48-4 | |
| Record name | 3-Chlorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, m-chloro- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-chlorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-Chlorobenzamide derivatives influence their phytotoxic activity?
A1: Research indicates that the steric characteristics of the substituents on the amide nitrogen of 3-Chlorobenzamide derivatives play a crucial role in their phytotoxic activity. For example, asymmetric 3-Chlorobenzamides with a sec-butyl, 1-methylbutyl, or 1-ethylpropyl group on the amide nitrogen, along with a second alkyl substituent of varying size and nature, exhibited notable phytotoxicity and selectivity against certain weed species. [] This suggests that modifications to these substituents can be explored to fine-tune the activity and selectivity of these compounds for agricultural applications.
Q2: Have any crystal structures of 3-Chlorobenzamide derivatives been reported, and what insights do they provide?
A2: Yes, the crystal structure of 14-O-[(3-chlorobenzamide-2-methylpropane-2-yl) thioacetate] Mutilin, a 3-Chlorobenzamide derivative, has been determined using X-ray crystallography. [] This structure reveals the molecule's conformation in the solid state and provides details about bond lengths, angles, and intermolecular interactions. Such structural information can be valuable for understanding structure-activity relationships and guiding the design of new derivatives with improved properties.
Q3: What are the potential applications of 3-Chlorobenzamide derivatives in medicinal chemistry?
A3: Research suggests that 3-Chlorobenzamide derivatives may have potential as anticancer agents. For instance, N-(allylcarbamothioyl)-3-chlorobenzamide (BATU-02) and N-(allylcarbamothioyl)- 3,4-dichlorobenzamide (BATU-04) have shown promising results in molecular docking studies targeting the Epidermal Growth Factor Receptor (EGFR), a protein often implicated in cancer development. [] Additionally, these compounds displayed significant cytotoxicity against the human breast cancer cell line (T47D) in vitro, suggesting their potential as lead compounds for further anticancer drug development. []
Q4: How have computational chemistry approaches been employed in studying 3-Chlorobenzamide?
A4: Molecular docking studies have been conducted on 3-Chlorobenzamide to investigate its potential as an anti-cancer agent. [] These studies simulate the interaction between 3-Chlorobenzamide and specific biological targets, providing insights into potential binding modes and affinities. Such computational approaches can contribute to a better understanding of the molecule's mechanism of action and guide the design of more potent and selective derivatives.
Q5: Has the synthesis of novel 3-Chlorobenzamide derivatives been explored, and what are their potential applications?
A5: Yes, researchers have synthesized novel 2-amino-4-phenylthiazole derivatives containing a 3-Chlorobenzamide moiety. [] These compounds were designed based on the structural features of sorafenib, a known anticancer drug. Several of these novel derivatives exhibited promising anticancer activity against human colon cancer (HT29) and lung cancer (A549) cell lines in vitro. [] These findings highlight the potential of developing new 3-Chlorobenzamide derivatives as anticancer agents.
Q6: Are there any studies investigating the antibacterial activity of 3-Chlorobenzamide derivatives?
A6: Yes, research has explored the antibacterial activity of certain 3-Chlorobenzamide derivatives. Notably, compounds such as N-(3-(2-acetamidothiazol-4-yl)phenyl)-3,4-dichlorobenzamide (4h), N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-chlorobenzamide (4i), and N-(3-(2-acetamidothiazol-4-yl)phenyl)-2,4-dichlorobenzamide (4o) have demonstrated moderate antibacterial activity against various bacterial strains. [] This suggests that further exploration of 3-Chlorobenzamide derivatives could lead to the development of novel antibacterial agents.
Q7: What analytical techniques are used to characterize and study 3-Chlorobenzamide derivatives?
A7: Researchers employ a range of analytical techniques to characterize and study 3-Chlorobenzamide and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are commonly used to determine the structure and purity of synthesized compounds. [, ]
- Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of compounds, aiding in structural elucidation. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule based on their characteristic absorption bands. []
- X-ray crystallography: Provides detailed information about the three-dimensional structure of molecules in the solid state. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


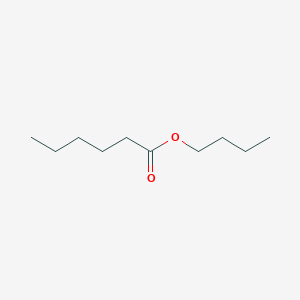



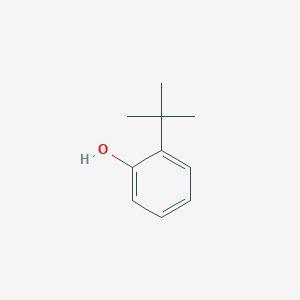
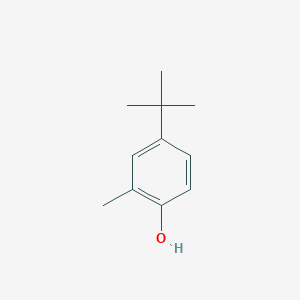
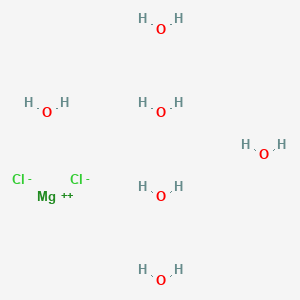

![trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one](/img/structure/B146168.png)
